2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide

CAS No.: 1311314-61-0

Cat. No.: VC3052381

Molecular Formula: C10H18ClNO

Molecular Weight: 203.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311314-61-0 |

|---|---|

| Molecular Formula | C10H18ClNO |

| Molecular Weight | 203.71 g/mol |

| IUPAC Name | 2-chloro-N-cyclopentyl-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C10H18ClNO/c1-8(2)12(10(13)7-11)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | HYUOJAMLEBGBOR-UHFFFAOYSA-N |

| SMILES | CC(C)N(C1CCCC1)C(=O)CCl |

| Canonical SMILES | CC(C)N(C1CCCC1)C(=O)CCl |

Introduction

Chemical Properties and Structure

Molecular Characteristics

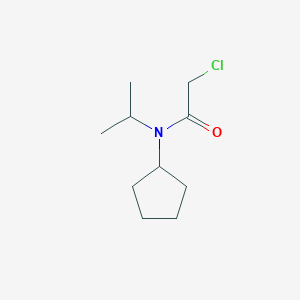

2-Chloro-N-cyclopentyl-N-(propan-2-yl)acetamide possesses a well-defined molecular structure with the formula C10H18ClNO and a molecular weight of 203.71 g/mol . The compound features multiple functional groups that contribute to its chemical behavior:

These structural elements combine to create a molecule with particular reactivity patterns and physical properties that make it suitable for use in chemical synthesis applications.

Structural Representations

The structure of 2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide can be represented through various standardized notations, as outlined in Table 1.

Table 1: Structural Representations of 2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide

| Representation Type | Value |

|---|---|

| SMILES Notation | CC(C)N(C1CCCC1)C(=O)CCl |

| Canonical SMILES | CC(C)N(C1CCCC1)C(=O)CCl |

| Standard InChI | InChI=1S/C10H18ClNO/c1-8(2)12(10(13)7-11)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3 |

| Standard InChIKey | HYUOJAMLEBGBOR-UHFFFAOYSA-N |

| PubChem Compound ID | 54592476 |

Physical Properties

Solubility and Stability

Based on the structure of 2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide, it can be predicted to have moderate solubility in common organic solvents such as dichloromethane, chloroform, and acetonitrile. The compound contains both polar and non-polar regions, which influence its solubility profile. The tertiary amide structure generally provides relative stability against hydrolysis compared to primary or secondary amides, but the reactive chloromethyl group makes it susceptible to nucleophilic substitution reactions.

Applications in Research and Development

Role as a Building Block in Synthetic Chemistry

2-Chloro-N-cyclopentyl-N-(propan-2-yl)acetamide serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. The presence of the reactive chloromethyl group provides a versatile handle for further derivatization through nucleophilic substitution reactions. This reactivity allows for the incorporation of various functional groups, enabling the creation of more complex molecular structures.

The specific steric environment created by the cyclopentyl and isopropyl substituents on the nitrogen atom can influence the three-dimensional structure and properties of derivative compounds. This structural feature makes it valuable for creating compounds with specific spatial arrangements that may be required for biological activity.

Structure-Activity Relationship Considerations

Comparison with Related Compounds

To better understand the unique properties of 2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide, it is valuable to compare it with related compounds that share structural similarities, as shown in Table 2.

Table 2: Comparison of 2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | CAS Number |

|---|---|---|---|---|

| 2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide | C10H18ClNO | 203.71 | Base structure | 1311314-61-0 |

| 2-Chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide | C9H17ClN2O2 | 220.70 | Additional carbamoyl group; ethyl instead of cyclopentyl | 731821-81-1 |

| 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | C7H7ClN2O | 170.6 | Contains pyridine ring; secondary instead of tertiary amide | 5221-37-4 |

These structural variations can lead to significant differences in reactivity, solubility, and potential biological activity .

Future Research Directions

Analytical Considerations

For researchers working with 2-chloro-N-cyclopentyl-N-(propan-2-yl)acetamide, several analytical approaches would be valuable for characterization and quality control:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass spectrometry for molecular weight verification

-

Infrared spectroscopy for functional group identification

-

Chromatographic methods for purity assessment

-

X-ray crystallography for three-dimensional structural analysis

These analytical techniques would provide comprehensive characterization of the compound and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume